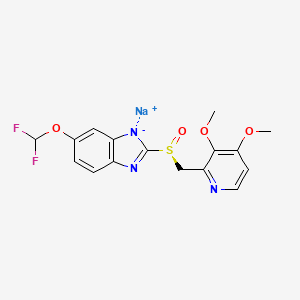

特佐森坦-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tezosentan-d4 is a deuterated form of tezosentan, a dual endothelin receptor antagonist. Tezosentan was originally developed as a vasodilator to treat pulmonary arterial hypertension by inhibiting endothelin receptors, which are overexpressed in many types of cancer cells . The deuterated form, Tezosentan-d4, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the compound due to its stability and resistance to metabolic degradation.

科学研究应用

Tezosentan-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and pharmacodynamics of tezosentan.

Biology: Employed in biological studies to investigate the effects of endothelin receptor antagonism on cellular processes such as proliferation, survival, and neovascularization.

作用机制

Target of Action

Tezosentan-d4 primarily targets the endothelin (ET) receptors, which are overexpressed in many types of cells . It has affinity for both ET A and ET B receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Mode of Action

Tezosentan-d4 acts by inhibiting the ET receptors . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . By blocking the effects of ET1, tezosentan-d4 can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Biochemical Pathways

The biochemical pathways affected by tezosentan-d4 are primarily related to the ET receptors. By targeting these receptors, tezosentan-d4 influences cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Pharmacokinetics

Tezosentan-d4 follows a two-compartmental pharmacokinetics with a pronounced first disposition phase (half-life 6 min) and a terminal elimination half-life of approximately 3 h . The plasma clearance of tezosentan-d4 is about 10.2 l/h . There is a strong correlation between the plasma clearance of indocyanine green (ICG) and that of tezosentan-d4 .

Result of Action

Tezosentan-d4 has been found to have anticancer properties due to its ability to target the ET receptors . It can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

生化分析

Biochemical Properties

Tezosentan-d4 plays a significant role in biochemical reactions by inhibiting endothelin receptors, specifically endothelin receptor A and endothelin receptor B. These receptors are involved in vasoconstriction and cell proliferation. By blocking these receptors, Tezosentan-d4 helps in vasodilation and reduces vascular resistance. The compound interacts with endothelin-1, a potent vasoconstrictor, and prevents it from binding to its receptors, thereby mitigating its effects .

Cellular Effects

Tezosentan-d4 has been found to influence various cellular processes. It affects cell signaling pathways by inhibiting the endothelin receptors, which are involved in promoting cellular proliferation, survival, and neovascularization. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, Tezosentan-d4 has been shown to impact gene expression related to cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of Tezosentan-d4 involves its binding to endothelin receptor A and endothelin receptor B, preventing endothelin-1 from exerting its effects. This binding leads to vasodilation and reduced vascular resistance. Tezosentan-d4 also influences enzyme activity by inhibiting protein kinase C-α, which is involved in various cellular processes, including cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tezosentan-d4 have been observed to change over time. The compound exhibits a rapid initial distribution phase followed by a slower elimination phase. This biphasic pattern is likely due to its distribution from tissues. Over time, Tezosentan-d4 has been shown to maintain its stability and continue exerting its effects on cellular function, including reducing vascular resistance and improving tissue oxygenation .

Dosage Effects in Animal Models

In animal models, the effects of Tezosentan-d4 vary with different dosages. At lower doses, the compound effectively reduces pulmonary artery pressure and improves survival rates in models of acute pulmonary arterial hypertension. At higher doses, Tezosentan-d4 can induce adverse effects on other organs, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Tezosentan-d4 is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The predominant elimination mechanism is biliary excretion of the unchanged compound. The metabolic pathways involve interactions with various enzymes and cofactors, which facilitate its breakdown and clearance from the body .

Transport and Distribution

Tezosentan-d4 is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg. The compound follows a two-compartment pharmacokinetic model, with a pronounced initial distribution phase and a slower elimination phase. This distribution pattern is influenced by its binding to endothelin receptors and subsequent transport within cells and tissues .

Subcellular Localization

The subcellular localization of Tezosentan-d4 involves its targeting to specific cellular compartments where endothelin receptors are expressed. The compound’s activity is influenced by its localization, as it needs to be in proximity to endothelin receptors to exert its effects. Post-translational modifications and targeting signals may direct Tezosentan-d4 to specific organelles, enhancing its efficacy in inhibiting endothelin receptor-mediated processes.

准备方法

The synthesis of Tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for Tezosentan-d4 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

化学反应分析

Tezosentan-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:

Oxidation: Tezosentan-d4 can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

相似化合物的比较

Tezosentan-d4 is part of a class of compounds known as endothelin receptor antagonists (ERAs). Similar compounds include:

Bosentan: Another dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Macitentan: A more selective ERA with improved efficacy and safety profile.

Clazosentan: Primarily used in the treatment of cerebral vasospasm following subarachnoid hemorrhage.

Ambrisentan: A selective ETA receptor antagonist used to treat pulmonary arterial hypertension.

Tezosentan-d4 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

属性

CAS 编号 |

1794707-10-0 |

|---|---|

分子式 |

C₂₇H₂₃D₄N₉O₆S |

分子量 |

609.65 |

同义词 |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。